3-Hydroxy-2,5-dimethoxybenzoic acid

Description

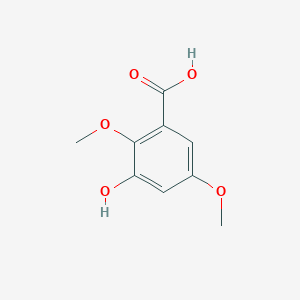

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZJAIZDSKEITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293176 | |

| Record name | 3-Hydroxy-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204849-22-9 | |

| Record name | 3-Hydroxy-2,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204849-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Transformations of 3 Hydroxy 2,5 Dimethoxybenzoic Acid

De Novo Synthesis Routes to 3-Hydroxy-2,5-Dimethoxybenzoic Acid

The de novo synthesis of this compound is not widely documented in mainstream chemical literature, suggesting that it is often prepared on a research scale through multi-step sequences from more readily available precursors. The primary challenge in its synthesis lies in the precise placement of the hydroxyl and two methoxy (B1213986) groups on the benzene (B151609) ring.

Strategies for Regioselective Introduction of Hydroxyl and Methoxy Groups

The regioselective synthesis of hydroxylated and methoxylated benzoic acids often relies on the directing effects of the substituents already present on the aromatic ring and the use of protecting groups. A plausible strategy for the synthesis of this compound could start from a dihydroxybenzoic acid precursor, such as 2,5-dihydroxybenzoic acid (gentisic acid). The selective methylation of one of the hydroxyl groups would be a key step.

In a study on the synthesis of various methyl hydroxy-methoxybenzoates, a regioselective protection-deprotection strategy was employed. This involved the selective acylation of the less-hindered hydroxyl group, followed by methylation of the remaining hydroxyl group, and subsequent deprotection to yield the desired isomer. For instance, starting with a dihydroxybenzoic acid, the hydroxyl group that is meta or para to the ester group is often less sterically hindered and can be selectively protected.

Another critical aspect is the regioselective O-methylation itself. The use of a mild base and a methylating agent like methyl iodide can achieve mono-O-methylation. The choice of solvent and base can significantly influence the regioselectivity of such reactions. For example, the alkylation of 2,4-dihydroxybenzaldehydes has been shown to proceed with high regioselectivity at the 4-position using cesium bicarbonate in acetonitrile. nih.gov While not a direct synthesis of the target molecule, this demonstrates the principle of achieving regioselectivity in the functionalization of polyhydroxylated aromatic compounds.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in multi-step syntheses. This involves a systematic variation of parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents.

For instance, in the synthesis of N,N-diethyl-3,5-dimethoxybenzamide from 3,5-dimethoxybenzoic acid, the amidation reaction is typically carried out in an organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or slightly elevated temperatures using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). The optimization of these conditions would involve screening different coupling agents, solvents, and temperature profiles to achieve the highest conversion and minimize side reactions.

A patent for the preparation of a 2-(N-(2,4,5-trimethoxyaniline) amino]-4-carbethoxy-1,3-thiazole derivative provides a detailed example of reaction optimization. google.com In one embodiment, the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride was carried out at 90°C for 3 hours, followed by reaction with thiazolamine-4-ethyl formate (B1220265) at 105°C for 5 hours, resulting in a yield of 97.7%. google.com A comparative example with a lower reaction temperature (85°C) for the second step resulted in incomplete reaction and a lower yield of 81.1%, highlighting the importance of temperature control. google.com

Table 1: Example of Reaction Condition Optimization for a Related Amidation Reaction google.com

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4,5-Trimethoxybenzoyl chloride | Thiazolamine-4-ethyl formate | Toluene | 105 | 5 | 97.7 |

| 2 | 2,4,5-Trimethoxybenzoyl chloride | Thiazolamine-4-ethyl formate | Toluene | 85 | 10 | 81.1 |

This table is illustrative and based on a related synthesis to demonstrate the impact of reaction conditions on yield.

Comparison of Classical and Modern Synthetic Approaches

Classical synthetic approaches to substituted benzoic acids often involve harsh reaction conditions, such as the use of strong acids or bases and high temperatures. For example, the Kolbe-Schmitt reaction, a classical method for synthesizing hydroxybenzoic acids, involves heating a phenoxide with carbon dioxide under high pressure. researchgate.net

Modern synthetic methods aim for milder reaction conditions, higher selectivity, and greater efficiency, often employing advanced catalytic systems. For instance, the use of transition-metal catalysis has enabled a wide range of C-H activation and functionalization reactions on benzoic acid derivatives. mdpi.com These methods allow for the direct introduction of functional groups at specific positions on the aromatic ring, often under milder conditions than classical methods.

Furthermore, chemoenzymatic synthesis has emerged as a powerful modern approach. nih.govnih.gov This strategy combines the selectivity of enzymatic transformations with the efficiency of chemical synthesis. For example, benzoate-coenzyme A ligase can be used to activate benzoic acid, which can then be used in subsequent enzyme-catalyzed reactions. nih.gov Engineered enzymes, such as P450 monooxygenases, have been developed to perform regioselective hydroxylations of aromatic compounds, offering a green alternative to traditional chemical methods. nih.gov The microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has also been demonstrated, showcasing a sustainable route to these valuable compounds. chemicalbook.com

Derivatization and Functionalization of this compound

The presence of both a carboxylic acid and a phenolic hydroxyl group in this compound allows for a variety of derivatization and functionalization reactions at these two distinct sites.

Modifications at the Carboxyl Group: Esterification and Amidation Studies

The carboxyl group of this compound can be readily converted into esters and amides through standard organic transformations.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com A patent describes the esterification of various hydroxybenzoic acids with halogenated hydrocarbons in the presence of a nonquaternizable tertiary amine. google.com Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and an alcohol. youtube.com

Amidation reactions can be performed by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine. evitachem.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base like triethylamine. nih.gov A study on the synthesis of N,N-diethyl-3,5-dimethoxybenzamide from 3,5-dimethoxybenzoic acid and diethylamine (B46881) utilized coupling agents like DCC or DIC.

Table 2: Examples of Esterification and Amidation of Related Benzoic Acids

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |

| 3-Hydroxybenzoic acid | Methanol, Sulfuric Acid | Ester | Good | rasayanjournal.co.in |

| 3,5-Dimethoxybenzoic acid | Diethylamine, DCC/DIC | Amide | - | |

| 3,4,5-Trimethoxybenzoic acid | 2-(4-methyl-piperazin-1-yl) ethylamine, TBTU, TEA | Amide | 36 | nih.gov |

This table provides examples from related compounds to illustrate common derivatization reactions.

Reactions Involving the Phenolic Hydroxyl Group: Etherification and Acylation

The phenolic hydroxyl group of this compound can undergo etherification and acylation reactions to introduce a variety of functional groups.

Etherification is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. A study on 3-hydroxybenzoic acid demonstrated its etherification with various alkyl halides using potassium carbonate as the base in acetone (B3395972) under reflux conditions. rasayanjournal.co.in The regioselectivity of this reaction can be a challenge in polyhydroxylated systems, but careful choice of reaction conditions can favor the desired product. nih.gov

Acylation of the phenolic hydroxyl group can be accomplished using acyl chlorides or acid anhydrides in the presence of a base like pyridine. researchgate.net This reaction introduces an ester functionality at the hydroxyl position. Selective acylation of a phenolic hydroxyl group in the presence of other nucleophilic groups can be challenging but has been achieved using specific reagents and conditions. medchemexpress.com

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Aromatic Ring

The reactivity of the benzene ring in this compound is governed by the electronic effects of its three substituents: a hydroxyl group (-OH), two methoxy groups (-OCH₃), and a carboxylic acid group (-COOH). The -OH and -OCH₃ groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. The -COOH group is a deactivating group and a meta-director.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regiochemical outcome of SEAr on a polysubstituted ring like this compound depends on the combined directing effects of the existing substituents. The powerful activating effects of the hydroxyl and methoxy groups would primarily direct incoming electrophiles to the positions ortho and para to them.

A more precise method for functionalizing aromatic rings is Directed ortho-Metalation (DoM) . This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate then reacts with an electrophile, leading to substitution exclusively at the targeted ortho position. wikipedia.org

For benzoic acid derivatives, the carboxyl group can be a powerful DMG after deprotonation to a carboxylate. Similarly, methoxy and hydroxyl groups are effective DMGs. wikipedia.orgorganic-chemistry.org In the case of a molecule with multiple potential DMGs, such as this compound, the regioselectivity of the metalation is determined by the relative directing power of each group and the reaction conditions. Studies on related molecules like 2-methoxybenzoic acid show that the carboxylate group can direct lithiation to the C3 position, while the methoxy group directs to C6. unblog.fr The competition between these groups can often be controlled by the choice of base and conditions. For veratric acid (3,4-dimethoxybenzoic acid), the use of LTMP (lithium 2,2,6,6-tetramethylpiperidide) under external quench conditions leads to metalation at the C2 position, directed by the carboxylate, while in situ quench conditions favor metalation at C6, directed by the C4-methoxy group. unblog.fr

| Directing Group (DMG) | Relative Directing Power | Potential Lithiation Site on Substrate |

| -CONR₂ | Strong | ortho to amide |

| -OCONR₂ | Strong | ortho to carbamate |

| -SO₂NR₂ | Strong | ortho to sulfonamide |

| -OCH₃ | Moderate | ortho to methoxy |

| -OH (as -O⁻Li⁺) | Moderate to Strong | ortho to hydroxyl |

| -COOH (as -COO⁻Li⁺) | Moderate to Strong | ortho to carboxylate |

Chemoenzymatic Synthesis and Biotransformation Pathways

Chemoenzymatic approaches leverage the high selectivity of enzymes to perform specific chemical transformations, offering sustainable alternatives to traditional synthetic methods.

The enzymatic synthesis of this compound can be envisioned through specific hydroxylation or demethylation reactions catalyzed by enzymes like cytochrome P450 monooxygenases or laccases. The biosynthesis of complex natural products provides a blueprint for such transformations. For instance, the biosynthesis of the alkaloid noscapine (B1679977) involves a series of enzymatic steps, including sequential O-methylations and hydroxylations on a benzylisoquinoline scaffold, catalyzed by methyltransferases (using SAM as a methyl donor) and cytochrome P450 enzymes. wikipedia.org These enzymatic activities highlight the potential for creating specific hydroxymethoxy-substituted benzoic acids from appropriate precursors.

Microbial biotransformation is a valuable tool for producing functionalized aromatic compounds. Whole-cell systems, particularly fungi, possess a diverse array of enzymes capable of modifying complex molecules with high regio- and stereoselectivity.

A key reaction in the formation of hydroxylated benzoic acids is oxidative demethylation, where a methoxy group is converted to a hydroxyl group. This is a common metabolic reaction in microorganisms. For example, the selective demethylation of the 4-methoxy group of 3,4,5-trimethoxybenzoic acid (TMBA) is the primary route to produce 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). google.com While chemical methods for this conversion exist, often requiring harsh conditions, microbial systems can achieve this under mild, aqueous conditions.

Studies on the microbial transformation of related phenolic compounds demonstrate the feasibility of these reactions. The fungus Aspergillus niger has been shown to transform 2,5-dihydroxy cinnamic acid into 2-hydroxy-5-methoxy cinnamic acid, indicating its capacity for specific methylation. researchgate.netekb.eg Conversely, demethylation activity is also prevalent. The transformation of sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) by polyphenoloxidases from the fungus Trametes versicolor has been modeled, showing complex enzymatic kinetics involving oxidation of the phenolic substrate. nih.gov Such enzymatic machinery could potentially demethylate a precursor like 2,3,5-trimethoxybenzoic acid to yield this compound.

| Microorganism | Precursor Substrate | Major Metabolite(s) | Transformation Type |

| Aspergillus niger | 2,5-Dihydroxycinnamic acid | 2-Hydroxy-5-methoxycinnamic acid | Methylation |

| Rhizopus oryzae | 2,5-Dihydroxycinnamic acid | 2,5-Dihydroxycinnamoyl alcohol, 2-Hydroxy-4,5-dimethoxycinnamoyl alcohol | Reduction, Methylation |

This compound can serve as a substrate for further enzymatic modification to generate novel derivatives with specific properties. Enzymes such as glycosyltransferases, acyltransferases, or methyltransferases could be employed to modify the hydroxyl or carboxyl groups. For example, enzymatic glycosylation of the phenolic hydroxyl group could enhance the water solubility and bioavailability of the compound. Similarly, esterification of the carboxylic acid group with various alcohols, catalyzed by lipases, could produce a library of ester derivatives for different applications. The enzymatic synthesis of 5'-phosphoribosylimidazoleacetic acid demonstrates how ligases can be used to form complex molecules from simpler building blocks under biological conditions, a principle applicable to the derivatization of benzoic acids. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 2,5 Dimethoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in 3-Hydroxy-2,5-dimethoxybenzoic acid, participating in reactions such as decarboxylation and condensation.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. The ease of this reaction is often influenced by the substitution pattern on the aromatic ring. For hydroxybenzoic acids, the position of the hydroxyl group relative to the carboxylic acid is a critical factor. While specific studies on the decarboxylation of this compound are not extensively documented, general principles suggest that the presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, can facilitate this process, particularly under harsh conditions like high heat.

In related compounds, such as 3,4,5-trimethoxybenzoic acid, heating in the presence of a base like potassium hydroxide (B78521) in ethylene (B1197577) glycol can lead to both demethylation and decarboxylation, yielding 2,6-dimethoxy phenol (B47542). google.com This suggests that under similar vigorous conditions, this compound could potentially undergo decarboxylation.

Enzymatic decarboxylation is another potential pathway. For instance, a reversible 2,3-dihydroxybenzoic acid decarboxylase has been shown to catalyze the decarboxylation of various substituted salicylic (B10762653) acids. nih.gov This highlights the possibility of biocatalytic approaches for the decarboxylation of this compound. However, a study on 2,5-dihydroxybenzoic acid concluded that its high ion-generation efficiency in MALDI mass spectrometry is not related to decarboxylation, indicating that the reaction is not always spontaneous. nih.gov

Table 1: Potential Decarboxylation Conditions for Hydroxybenzoic Acids

| Condition | Reagents/Catalyst | Potential Product from this compound |

|---|---|---|

| Thermal | High Temperature | 2,5-Dimethoxyphenol |

| Basic | KOH / Ethylene Glycol | 2,5-Dimethoxyphenol |

The carboxylic acid functionality allows this compound to act as a monomer in condensation and polymerization reactions. It can react with other molecules, such as alcohols or amines, to form esters or amides, respectively. These reactions typically require acid or base catalysis.

Furthermore, under conditions that promote oxidative coupling, complex polymeric structures can be formed. While direct studies on the polymerization of this compound are limited, research on similar phenolic compounds indicates that oxidative conditions can lead to the formation of polymeric humic-like substances with both C-C and C-O-C linkages. researchgate.net This suggests that this compound could potentially undergo similar polymerization reactions.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive center, influencing the molecule's acidic properties and participating in oxidative reactions.

The phenolic hydroxyl group makes this compound susceptible to oxidative coupling reactions. In the presence of oxidizing agents, the hydroxyl group can be converted into a phenoxy radical. These radicals can then couple in various ways, leading to the formation of dimers, oligomers, and polymers.

Studies on the oxidative coupling of other phenols, such as 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropionic acid and hydroquinone, in the presence of persulfate ions, have shown the formation of complex mixtures of products linked via C-O-C and C-C bonds. researchgate.net This process often involves the recombination of phenoxy radicals. Given the presence of the activating hydroxyl and methoxy groups on the aromatic ring, this compound is expected to be reactive under similar oxidative conditions.

The phenolic hydroxyl group is weakly acidic and can donate a proton to a base. The acidity of the phenolic proton is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group will modulate the pKa of the phenolic proton.

Table 2: Estimated Acidity of Functional Groups

| Functional Group | Estimated pKa | Notes |

|---|---|---|

| Carboxylic Acid | ~4 | Influenced by the electronic effects of the ring substituents. |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the strongly activating hydroxyl and methoxy groups. These groups are ortho, para-directing. The carboxylic acid group, being a deactivating meta-directing group, will also influence the position of incoming electrophiles.

The combined directing effects of the substituents determine the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group at position 3 and the methoxy groups at positions 2 and 5 will direct incoming electrophiles to the available positions on the ring. The interplay of these directing effects can lead to a mixture of products. For strong activating groups like hydroxyl and amino, direct electrophilic substitution reactions such as nitration can sometimes lead to oxidative decomposition. msu.edu Acetylation of the hydroxyl group can be employed to moderate its activating influence and achieve more controlled substitution. msu.edu

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | 3 | Activating | Ortho, Para |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -OCH₃ | 5 | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov The regioselectivity (the position of substitution) and kinetics (the reaction rate) of EAS on this compound are controlled by the directing and activating/deactivating effects of its substituents.

The hydroxyl (-OH) and methoxy (-OCH3) groups are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. They are electron-donating through resonance and direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the carboxylic acid (-COOH) group is a deactivating group, slowing the reaction rate due to its electron-withdrawing nature, and it directs incoming electrophiles to the meta position. doubtnut.com

In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents are summarized below:

C2-OCH3 group: Directs ortho to C1 (occupied) and para to C5 (occupied).

C3-OH group: Directs ortho to C2 (occupied) and C4, and para to C6.

C5-OCH3 group: Directs ortho to C4 and C6, and para to C2 (occupied).

C1-COOH group: Directs meta to C3 (occupied) and C5 (occupied).

The ultimate regioselectivity between the C4 and C6 positions would depend on the specific electrophile and reaction conditions, with steric hindrance playing a key role. The C6 position is sterically less hindered than the C4 position, which is flanked by the C3-OH and C5-OCH3 groups. Therefore, substitution at the C6 position is generally favored.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOH | 1 | -I, -R (Withdrawing) | Deactivating | meta |

| -OCH3 | 2 | -I, +R (Donating) | Activating | ortho, para |

| -OH | 3 | -I, +R (Donating) | Activating | ortho, para |

| -OCH3 | 5 | -I, +R (Donating) | Activating | ortho, para |

Table 1: Substituent Effects in this compound.

Nucleophilic Aromatic Substitution with Activated Derivatives

Nucleophilic Aromatic Substitution (NAS, or SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions: the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups (EWGs), such as nitro (-NO2) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com

This compound in its native form is not susceptible to NAS reactions. It lacks a suitable leaving group, and its ring is substituted with electron-donating hydroxyl and methoxy groups, which destabilize the negative charge required for the SNAr mechanism.

However, a chemically modified or "activated" derivative of the compound could undergo NAS. For instance, if the molecule were first nitrated at the C6 position (via EAS) and the hydroxyl group at C3 was converted into a better leaving group (e.g., a tosylate, -OTs), the resulting derivative would be activated for nucleophilic attack. In such a hypothetical derivative, a strong nucleophile could displace the leaving group at C3, as the ring's electron density would be sufficiently lowered by the nitro and carboxylic acid groups.

Reductive Pathways and Aromatic Ring Hydrogenation

The reductive pathways for this compound can target either the carboxylic acid functional group or the aromatic ring itself.

Reduction of the Carboxylic Acid Group: Carboxylic acids are generally resistant to reduction. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are ineffective at reducing carboxylic acids. youtube.comyoutube.com To reduce the -COOH group to a primary alcohol (-CH2OH), a powerful reducing agent such as lithium aluminum hydride (LiAlH4) or a borane (B79455) complex (e.g., BH3-THF) is required. harvard.eduyoutube.com The reaction with LiAlH4 typically involves an initial deprotonation of the acidic protons (from -COOH and -OH) followed by reduction of the carboxylate. A subsequent acidic workup is needed to neutralize the reaction and protonate the resulting alkoxide. youtube.com

Aromatic Ring Hydrogenation: The complete reduction, or hydrogenation, of the benzene ring to a cyclohexane (B81311) ring requires a heterogeneous catalyst and hydrogen gas (H2), often under conditions of high temperature and pressure. nih.govcabidigitallibrary.org Common catalysts for the hydrogenation of benzoic acids include transition metals supported on carbon, such as Rh/C, Ru/C, Pt/C, and Pd/C. nih.govresearchgate.net Studies on benzoic acid itself show that catalysts like Rh/C can achieve complete conversion to cyclohexanecarboxylic acid. nih.gov The presence of substituents on the ring can influence the reaction's kinetics. cabidigitallibrary.org For this compound, catalytic hydrogenation would be expected to yield 3-hydroxy-2,5-dimethoxycyclohexanecarboxylic acid, saturating the aromatic ring while leaving the other functional groups intact.

| Functional Group | Reagent | Product |

| Carboxylic Acid | LiAlH4, then H3O+ | Primary Alcohol |

| Carboxylic Acid | NaBH4 | No Reaction |

| Aromatic Ring | H2, Rh/C (High T/P) | Cyclohexane Ring |

Table 2: Predicted Outcomes of Reduction Reactions.

Mechanistic Studies of Specific Reactions

While specific, in-depth mechanistic studies on this compound are not widely published, the mechanisms of its reactions can be probed using established physical organic chemistry techniques.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Kinetic Studies: Kinetic analysis is a fundamental tool for elucidating reaction mechanisms. By measuring how the reaction rate changes in response to varying the concentrations of reactants and catalysts, a rate law can be determined. This rate law provides insight into the composition of the transition state in the rate-determining step. nih.gov For an electrophilic substitution reaction on this compound, kinetic studies could confirm whether the reaction proceeds through a bimolecular mechanism, which is typical for EAS. rsc.org

Isotopic Labeling Studies: The kinetic isotope effect (KIE) is a powerful probe for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by replacing a hydrogen atom (H) with its heavier isotope, deuterium (B1214612) (D). Because the C-D bond is stronger than the C-H bond, a reaction involving the cleavage of this bond will be slower. libretexts.org For the electrophilic substitution of this compound, one could synthesize a deuterated version with deuterium at the C6 position. If a significant primary KIE (kH/kD > 1) is observed upon reaction with an electrophile, it would provide strong evidence that the cleavage of the C-H bond at C6 is part of the rate-determining step.

Additionally, isotopic labeling can be used to study mechanisms involving the carboxyl group. For example, by conducting a reaction in water enriched with the ¹⁸O isotope (H₂¹⁸O), one can trace the pathway of oxygen atoms. Studies on benzoic acid have used this method to investigate the kinetics of oxygen exchange between the carboxylic acid and water, providing insight into the mechanism of acid-catalyzed esterification and hydrolysis. acs.org

Role of Substituent Effects on Reaction Rates and Selectivity

The substituents on the aromatic ring are the primary determinants of both reaction rates and selectivity. Their influence is a combination of inductive effects (polarization of sigma bonds) and resonance effects (delocalization of pi electrons). libretexts.org

Effect on Reaction Rates: The rate of electrophilic aromatic substitution is significantly enhanced by the presence of the three strong electron-donating groups (-OH, and two -OCH3). libretexts.org Their ability to donate electron density into the ring via resonance stabilizes the positively charged intermediate (the sigma complex), thereby lowering the activation energy and increasing the reaction rate. libretexts.org While the carboxyl group is deactivating, its effect is overcome by the powerful activating groups. For a hypothetical nucleophilic aromatic substitution on an activated derivative, the electron-donating groups would have the opposite effect, decreasing the reaction rate, while the electron-withdrawing carboxyl group would increase it. libretexts.org

Effect on Selectivity: Selectivity in electrophilic substitution is governed by the directing effects of the substituents. As analyzed in section 3.3.1, the hydroxyl and methoxy groups are strong ortho, para-directors. Their combined effect strongly favors substitution at the C4 and C6 positions. The final regiochemical outcome depends on a subtle balance of electronic activation and steric hindrance. Studies on related methoxy-substituted benzoic acids have shown that both steric factors and weak non-covalent interactions can play a decisive role in directing an incoming group to one position over another. mdpi.com In the case of this compound, the C6 position is less sterically encumbered than the C4 position, suggesting it would be the preferred site of attack for most electrophiles.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled information about the atomic arrangement within a molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, multi-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for analyzing the compound's preferred conformation. For 3-Hydroxy-2,5-dimethoxybenzoic acid, with its substituted aromatic ring, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, which in this molecule would confirm the correlation between the two aromatic protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton to its corresponding carbon atom and the methoxy (B1213986) protons to their respective carbon atoms.

HMBC: This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons, including the carboxyl carbon and the carbons bearing the hydroxyl and methoxy groups, by observing their long-range correlations with nearby protons.

The expected ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the hydroxyl, methoxy, and carboxylic acid functional groups.

Table 1: Predicted NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | C | - | ~115-120 | H4, H6 |

| 2 | C-OCH₃ | - | ~150-155 | H4, OCH₃ protons |

| 3 | C-OH | - | ~145-150 | H4 |

| 4 | C-H | ~6.8-7.0 | ~110-115 | C2, C3, C5, C6 |

| 5 | C-OCH₃ | - | ~155-160 | H4, H6, OCH₃ protons |

| 6 | C-H | ~7.1-7.3 | ~120-125 | C1, C2, C5, COOH |

| COOH | C=O | - | ~165-170 | H6 |

| 2-OCH₃ | CH₃ | ~3.8-4.0 | ~56 | C2 |

| 5-OCH₃ | CH₃ | ~3.8-4.0 | ~56 | C5 |

| 3-OH | OH | Variable | - | - |

| COOH | OH | Variable | - | - |

Note: Predicted values are based on standard substituent effects for benzene (B151609) rings.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. This technique is particularly valuable for studying crystalline forms and identifying polymorphism, where a compound can exist in multiple crystal structures. For this compound, ssNMR could be used to probe the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, within the crystal lattice. Differences in the crystalline packing would result in distinct ssNMR spectra, allowing for the characterization of different polymorphs.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₉H₁₀O₅. HRMS can confirm this composition by measuring the exact mass of the molecular ion.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₅ |

| Monoisotopic Mass | 198.05282 g/mol |

| Observed [M+H]⁺ (example) | 199.0601 |

| Observed [M-H]⁻ (example) | 197.0455 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For phenolic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net For this compound, key fragmentation would likely involve the initial loss of a methyl group (•CH₃) from a methoxy substituent, followed by the loss of CO or CO₂.

Table 3: Plausible MS/MS Fragmentation of this compound ([M-H]⁻ ion at m/z 197)

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Loss |

|---|---|---|---|

| 197 | 182 | 15 | •CH₃ (from a methoxy group) |

| 197 | 153 | 44 | CO₂ (from the carboxylic acid) |

| 182 | 154 | 28 | CO |

| 153 | 125 | 28 | CO |

To analyze complex mixtures or assess the purity of a sample, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

LC-MS: Liquid Chromatography-Mass Spectrometry is highly suitable for analyzing polar, non-volatile compounds like this compound. Reversed-phase HPLC can effectively separate it from isomers and related compounds before it enters the mass spectrometer for detection and identification. vu.edu.au LC-MS is a standard method for quality control and analysis of this compound. amadischem.com

GC-MS: Gas Chromatography-Mass Spectrometry is better suited for volatile and thermally stable compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability. nist.gov This involves converting the acidic protons of the hydroxyl and carboxylic acid groups into less polar groups, for instance, by silylation to form trimethylsilyl (B98337) (TMS) esters and ethers. nist.gov GC-MS analysis of the derivatized compound can then provide excellent separation and sensitive detection. nih.gov

Compound List

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the nature of intermolecular forces, such as hydrogen bonding. For this compound, these methods reveal characteristic vibrational modes associated with its hydroxyl, methoxy, and carboxylic acid moieties.

The vibrational spectrum of this compound is complex, featuring distinct bands corresponding to the stretching and bending modes of its various bonds. While a complete experimental spectrum for this specific isomer is not widely published, a detailed assignment can be predicted based on the analysis of similar substituted benzoic acids and general spectroscopic principles. mdpi.com

Key functional group vibrations are expected in the following regions:

O-H Stretching: The phenolic hydroxyl group (O-H) and the carboxylic acid O-H group give rise to broad, intense absorption bands in the IR spectrum, typically in the 3400-2500 cm⁻¹ region. The broadness is a direct consequence of strong hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy groups are observed just below 3000 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most prominent bands in the IR spectrum, expected to appear in the range of 1700-1660 cm⁻¹. Its exact position is sensitive to the extent of hydrogen bonding.

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations typically result in a series of bands in the 1625-1430 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O stretching vibrations from the carboxylic acid, ether (methoxy), and phenol (B47542) groups are expected in the 1300-1000 cm⁻¹ region.

O-H Bending: In-plane and out-of-plane O-H bending vibrations also provide structural information, often appearing in the 1440-1395 cm⁻¹ and 960-800 cm⁻¹ regions, respectively.

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenolic & Carboxylic Acid | 3400 - 2500 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Methoxy (-OCH₃) | 2980 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1660 | Strong |

| C=C Stretch | Aromatic Ring | 1625 - 1430 | Medium to Strong |

| C-O Stretch | Ether, Phenol, Carboxylic Acid | 1300 - 1000 | Medium to Strong |

| O-H Bend | Carboxylic Acid & Phenol | 1440 - 1395 (in-plane) | Medium |

| O-H Bend | Carboxylic Acid & Phenol | 960 - 800 (out-of-plane) | Medium, Broad |

In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This interaction creates a characteristic R²₂(8) ring motif. nih.gov It is highly probable that this compound adopts this dimeric structure. The presence of this strong intermolecular hydrogen bonding is the primary reason for the significant broadening and red-shifting (lowering of frequency) of the O-H and C=O stretching bands in the IR spectrum compared to their theoretical monomeric values.

Furthermore, the phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the methoxy and carbonyl groups can act as acceptors. This can lead to the formation of more complex hydrogen-bonded networks in the crystal lattice. Intramolecular hydrogen bonding between the phenolic -OH group and an adjacent methoxy group is also a possibility, which would influence the conformation of the molecule. In solution, the extent of hydrogen bonding is dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor, leading to shifts in the characteristic vibrational frequencies.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Optical Properties

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from ground states to excited states upon absorption of ultraviolet or visible light. The spectrum of this compound is dominated by its substituted aromatic ring system.

The benzene ring is the primary chromophore, exhibiting π → π* transitions. The attachment of substituents—the hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups—alters the electronic energy levels and, consequently, the absorption maxima (λmax). The -OH and -OCH₃ groups are powerful auxochromes with lone pairs of electrons that can be delocalized into the aromatic ring (a +M or mesomeric effect), typically causing a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

The UV-Vis spectrum is expected to show strong absorption bands characteristic of substituted benzenes. Based on studies of similar compounds like 4-hydroxy-3-methoxybenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid, the primary absorption maxima for this compound in a non-polar solvent would likely occur in the 260-300 nm range. researchgate.netresearchgate.net Weaker n → π* transitions, associated with the carbonyl group of the carboxylic acid, may also be present but are often obscured by the more intense π → π* bands.

The electronic spectrum of this compound is expected to be highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net As solvent polarity increases, the absorption maxima may shift due to differential stabilization of the ground and excited states. For phenolic compounds, an increase in solvent polarity often leads to a red shift (positive solvatochromism) in the π → π* transition bands. researchgate.net

The compound's UV-Vis spectrum is also strongly pH-dependent due to the presence of two acidic protons: one on the carboxylic acid group (pKa ≈ 4-5) and one on the phenolic hydroxyl group (pKa ≈ 8-10).

At low pH (acidic): The molecule exists in its fully protonated, neutral form.

At intermediate pH (neutral): The more acidic carboxylic acid group deprotonates to form a carboxylate anion. This change significantly alters the electronic distribution and typically results in a shift in the λmax.

At high pH (basic): The phenolic hydroxyl group deprotonates to form a phenoxide anion. This introduces a powerful electron-donating group, causing a significant bathochromic shift and often an increase in absorption intensity (hyperchromic effect).

Fluorimetric titrations and analysis using the Förster cycle are common methods to determine the pKa values for both the ground and excited states from these spectral shifts. researchgate.net

Table 2: Expected pH-Dependent Species and UV-Vis Spectral Shifts

| pH Range | Dominant Species | Expected Spectral Change |

| < 4 | Neutral (Ar-COOH, Ar-OH) | Baseline spectrum |

| 5 - 8 | Monoanion (Ar-COO⁻, Ar-OH) | Bathochromic/Hypsochromic shift |

| > 10 | Dianion (Ar-COO⁻, Ar-O⁻) | Strong bathochromic & hyperchromic shift |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in major public databases, its solid-state architecture can be predicted by analyzing related structures, such as that of 2,5-dimethoxybenzoic acid. nih.gov The molecule itself is achiral, so absolute stereochemistry is not a factor.

C-H···O hydrogen bonds: Weak hydrogen bonds may form between aromatic or methoxy C-H donors and oxygen acceptors on neighboring molecules.

π-π stacking: The aromatic rings may engage in offset stacking interactions, contributing to the stability of the crystal lattice.

The precise conformation, including the planarity of the carboxylic acid group relative to the benzene ring and the orientation of the methoxy groups, would be definitively established through crystallographic analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles. These methods solve, or approximate solutions to, the Schrödinger equation to determine the electronic structure and energetic landscape of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics. For a molecule like 3-hydroxy-2,5-dimethoxybenzoic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its lowest energy conformation. orientjchem.org

The optimization process would account for the steric and electronic influences of the hydroxyl (-OH), two methoxy (B1213986) (-OCH₃), and carboxylic acid (-COOH) groups on the benzene (B151609) ring. The presence of these substituents is expected to cause slight distortions in the benzene ring from a perfect hexagon. orientjchem.org Bond lengths and angles would deviate from ideal values due to repulsion and attraction between the substituent groups and the ring system. orientjchem.org For instance, studies on similar substituted benzoic acids show that bond lengths and angles around the substitution sites are altered compared to unsubstituted benzene. orientjchem.org

The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-O (Carboxyl) | ~1.36 Å | |

| C=O (Carboxyl) | ~1.21 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| O-H (Hydroxyl) | ~0.97 Å | |

| Bond Angle | C-C-C (Ring) | ~118° - 122° |

| O-C=O (Carboxyl) | ~123° | |

| Dihedral Angle | C-C-O-H (Carboxyl) | ~0° or ~180° (planar or anti-planar) |

DFT calculations are highly effective for predicting various spectroscopic parameters that can be compared with experimental results for structure verification.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netnih.gov The calculated values, once scaled against a reference compound like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to assign specific peaks to each proton and carbon atom in the molecule. epstem.net

Vibrational Frequencies : Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) and Raman spectrum. researchgate.netiosrjournals.org These calculations help in assigning specific molecular vibrations (e.g., O-H stretch, C=O stretch, C-O-C asymmetric stretch) to the absorption bands observed in experimental spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. orientjchem.org

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. researchgate.net This analysis provides the excitation energies and oscillator strengths, predicting the λ (max) values that characterize the molecule's UV-Vis spectrum.

Molecular Electrostatic Potential (MEP) : An MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydroxyl and carboxylic acid protons, highlighting them as sites for nucleophilic attack. epstem.netresearchgate.net

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. epstem.netresearchgate.net For a substituted benzene like this, the HOMO is typically a π-orbital associated with the aromatic ring and electron-donating substituents, while the LUMO is a π* anti-bonding orbital.

Table 2: Representative FMO Energy Data (Theoretical) This table illustrates the type of data obtained from a DFT analysis.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.5 to 5.5 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments. ucl.ac.uk

An MD simulation of this compound in a solvent like water or an organic solvent would reveal its conformational flexibility. The primary sources of flexibility are the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-O bonds of the methoxy groups. Simulations would track the dihedral angles of these groups over time to identify the most stable and frequently occurring conformations in the solution phase. This analysis helps understand how the molecule adapts its shape in response to thermal motion and interactions with solvent molecules. ucl.ac.ukgu.se

MD simulations are particularly powerful for studying how molecules interact with each other. For this compound, the key interaction is hydrogen bonding, primarily involving the carboxylic acid group, which can form strong dimers with other acid molecules. ucl.ac.ukacs.org The hydroxyl group can also act as a hydrogen bond donor and acceptor.

By simulating a system with multiple solute molecules, one can analyze their tendency to self-assemble. ucl.ac.uk Radial distribution functions (RDFs) can be calculated to determine the probability of finding another molecule at a certain distance and orientation. These simulations can predict whether the molecules prefer to form dimers, larger clusters, or remain as solvated monomers in a given solvent. ucl.ac.ukacs.org Such studies on other benzoic acid derivatives have shown that in apolar solvents, hydrogen-bonded dimers are common, whereas in polar, hydrogen-bond-accepting solvents, the solute molecules are better screened and interact more with the solvent. acs.org

Reaction Pathway Modeling and Transition State Characterization

The elucidation of chemical reactivity and the prediction of reaction outcomes are cornerstones of modern chemical research. For a molecule such as this compound, with its multiple functional groups, theoretical and computational chemistry provides indispensable tools for mapping potential reaction pathways, characterizing the fleeting transition states that govern reaction rates, and predicting selectivity. Through the lens of quantum mechanics, it is possible to model complex chemical transformations, offering insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

A primary goal of computational reaction chemistry is to chart the energetic landscape that connects reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that lie between them. The energy difference between the reactants and a transition state is the activation energy barrier, a key determinant of the reaction rate. Density Functional Theory (DFT) is a widely used computational method for this purpose, often employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost.

Another significant reaction pathway, particularly in biological or environmental contexts, is oxidative degradation. The reaction with a hydroxyl radical (•OH), a highly reactive species, can be modeled to understand the compound's stability and degradation products. The initial step could be hydrogen abstraction from the phenolic hydroxyl group or addition to the aromatic ring. Transition state calculations for these different possibilities can clarify the most likely initial point of oxidative attack.

The table below presents illustrative data from a hypothetical DFT study on the O-demethylation of this compound, showcasing how computational chemistry can quantify the energy changes along a reaction coordinate.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔGr) (kcal/mol) |

|---|---|---|---|

| Protonation of C2-OCH3 | Proton transfer from H3O+ to the oxygen of the methoxy group at position 2. | 12.5 | -8.2 |

| SN2 Attack on C2-OCH3 | Nucleophilic attack by H2O on the methyl group, leading to the cleavage of the O-CH3 bond. | 24.8 | +5.6 |

| Protonation of C5-OCH3 | Proton transfer from H3O+ to the oxygen of the methoxy group at position 5. | 13.1 | -7.9 |

| SN2 Attack on C5-OCH3 | Nucleophilic attack by H2O on the methyl group, leading to the cleavage of the O-CH3 bond. | 26.2 | +6.1 |

Note: The data in this table is illustrative and represents typical values for such reactions based on computational studies of similar phenolic compounds. It serves to demonstrate the type of quantitative information derived from reaction pathway modeling.

Prediction of Reactivity and Selectivity Profiles

Beyond mapping specific pathways, computational chemistry can predict the general reactivity and selectivity of a molecule. For aromatic compounds like this compound, a key question is regioselectivity: in reactions such as electrophilic aromatic substitution, which position on the ring is most likely to react?

This can be predicted by analyzing the electronic structure of the molecule. Reactivity descriptors derived from DFT, such as the Fukui function or maps of the molecular electrostatic potential (MEP), can highlight regions of the molecule that are electron-rich and thus susceptible to electrophilic attack. The Fukui function, f⁻(r), specifically indicates the propensity of a site to react with an electrophile. mdpi.com A higher value of the Fukui index on a particular atom suggests it is a more favorable site for electrophilic attack. nih.gov

Alternatively, one can model the stability of the potential intermediates (sigma-complexes or Wheland intermediates) that would be formed upon attack at each possible position. nih.govdiva-portal.org The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred site of reaction. nih.gov

For this compound, the directing effects of the hydroxyl, two methoxy, and carboxylic acid groups are complex. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Computational analysis is essential to untangle these competing influences. A study of substituent effects on the bond dissociation enthalpy of the methoxy group in anisoles has shown that DFT calculations can reliably predict these thermochemical data. nih.gov This approach can be extended to predict which of the two methoxy groups in this compound has a lower C-O bond dissociation energy, indicating a higher susceptibility to cleavage.

The following interactive table presents hypothetical results of a Fukui function analysis and a sigma-complex stability calculation for this compound, predicting the most probable site for an electrophilic substitution reaction (e.g., nitration or halogenation).

| Ring Position | Calculated Fukui Index (f⁻) | Relative Energy of σ-Complex (kcal/mol) | Predicted Reactivity Rank |

|---|---|---|---|

| C4 | 0.28 | 2.1 | 2 |

| C6 | 0.45 | 0.0 | 1 |

Note: Data are illustrative. The Fukui index represents the fractional electron density susceptible to electrophilic attack. The relative energy of the σ-complex is calculated relative to the most stable intermediate (set to 0.0 kcal/mol). A higher Fukui index and lower relative energy indicate a more favorable site for electrophilic attack.

These computational investigations provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and providing a molecular-level understanding of its potential transformations.

Applications of 3 Hydroxy 2,5 Dimethoxybenzoic Acid As a Chemical Building Block

Precursor in Organic Synthesis

The reactivity of the aromatic ring, coupled with the functional groups, makes these benzoic acid derivatives valuable starting points for constructing intricate molecular architectures.

The isomers of 3-Hydroxy-2,5-dimethoxybenzoic acid are instrumental in the synthesis of a variety of complex organic molecules. For instance, 2,5-Dimethoxybenzoic acid is a known intermediate in the synthesis of the galbulimima alkaloid GB 13. sigmaaldrich.commedchemexpress.com It has also been utilized in the synthesis of 3,4-dihydrofluoren-2(1H)-ones through reductive alkylation. sigmaaldrich.com

Furthermore, 3-Methoxy-4-hydroxybenzoic acid serves as a starting material for the synthesis of Bosutinib, a protein kinase inhibitor. The synthesis involves a series of reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination. mdpi.com Similarly, 3,5-Dimethoxybenzoic acid is a reactant in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin and biotin (B1667282) dimedone, a reagent used in studying protein sulfenation. sigmaaldrich.com

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, often utilizes these benzoic acid derivatives. For example, 2-hydroxy-4,5-dimethoxybenzoic acid is a key intermediate in the preparation of Acotiamide hydrochloride, a medication for gastric motility. google.com The synthesis of various heterocyclic frameworks can be achieved through multicomponent reactions where benzoic acid derivatives can act as key building blocks. nih.gov

Monomer in Polymer Science

The bifunctional nature of hydroxybenzoic acids, containing both a hydroxyl and a carboxylic acid group, makes them suitable monomers for the production of polyesters and other polymers. The methoxy (B1213986) groups can further be used to tune the polymer's properties.

Hydroxybenzoic acids are known to be incorporated into liquid crystal polymers (LCPs), which exhibit high strength and thermal stability. While direct polymerization of this compound is not documented, its isomers, particularly 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), can be envisioned as monomers or co-monomers in the synthesis of polyesters. The methoxy groups can influence the polymer's solubility, melting point, and liquid crystalline behavior. The ability to modify these properties is crucial for developing materials for specific applications.

Dendrimers are highly branched, well-defined macromolecules with a central core. The synthesis of dendrimers often involves the use of monomers with multiple reactive sites. Benzoic acid derivatives with hydroxyl and carboxylic acid functionalities are ideal candidates for the construction of dendritic structures. For instance, the synthesis of poly(ester-amine) dendrimers has been demonstrated using carboxylic acid-terminated cores, which can be reacted with amine-containing monomers. nih.gov The functional groups on the benzoic acid ring can serve as branching points or as peripheral functionalities that can be further modified. This allows for the creation of dendrimers with specific properties for applications such as drug delivery. nih.gov

Role in Dye Chemistry and Pigment Synthesis

Aromatic compounds with electron-donating groups like hydroxyl and methoxy are often chromophores, which are the parts of a molecule responsible for its color. The presence of these groups can influence the absorption of light and thus the color of the resulting dye. While there is no specific information on the use of this compound in dye synthesis, its structural motifs are found in various dyes and pigments. The carboxylic acid group can also serve as a site for attaching the dye to a substrate, such as a fabric.

Utilization in the Synthesis of Azo Dyes and Other Chromophores

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The general synthesis of these dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or aniline (B41778) derivative. unb.casphinxsai.com

While direct synthesis examples starting from this compound are not prominently documented in broad literature, the closely related compound, 2-amino-4,5-dimethoxybenzoic acid, demonstrates the utility of the dimethoxybenzoic acid scaffold in creating chromophores. In one documented synthesis, a novel acid mono azo dye, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid (HQD), was synthesized. nih.govresearchgate.net The process involved creating a diazonium salt from 2-amino-4,5-dimethoxybenzoic acid, which was then coupled with 8-hydroxyquinoline (B1678124) (HQ). nih.govresearchgate.net This reaction highlights how the substituted benzoic acid framework can be integral to the final structure of a complex dye molecule. The resulting azo dyes are often intensely colored and are investigated for various applications due to their unique properties. sphinxsai.com

Table 1: Synthesis of a Chromophore from a Dimethoxybenzoic Acid Derivative

| Precursor | Coupling Agent | Synthesized Compound | Reference |

| 2-amino-4,5-dimethoxybenzoic acid (DMA) | 8-hydroxyquinoline (HQ) | 2-[(E)-(8-hydroxyquinolin-5yl)-diazenyl]-4,5-dimethoxybenzoic acid (HQD) | nih.gov, researchgate.net |

Exploration of Optical and Electronic Properties of Derived Materials

The incorporation of the this compound moiety into larger molecular structures significantly influences the optical and electronic properties of the resulting materials. The substituent groups on the benzene (B151609) ring can alter the electron density and conjugation of the system, thereby affecting how the molecule interacts with light.

For instance, the azo dye (HQD) derived from a dimethoxybenzoic acid precursor was studied for its optical properties using UV-vis spectroscopy. nih.govresearchgate.net The analysis of its optical absorption data revealed the existence of both direct and indirect transitions, with calculated optical band gaps of 1.95 eV and 1.90 eV, respectively. nih.govresearchgate.net Such studies are crucial for determining the potential of these materials in semiconductor and electro-optical devices. sphinxsai.com

Theoretical methods, such as Density Functional Theory (DFT) calculations, are often employed to predict and understand the electronic and optical characteristics of derivatives. orientjchem.org Studies on related molecules, like 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), have investigated their photophysical behavior, including absorption spectra, fluorescence, and Stokes shifts in various solvents, providing insight into the excited-state properties and dipole moment changes. researchgate.net These explorations are fundamental to designing materials with tailored light-absorbing or light-emitting properties for applications in sensors, lasers, and nonlinear optics. sphinxsai.comorientjchem.org

Analytical Reagent Development

The specific functional groups of this compound make it an interesting candidate for the development of specialized analytical reagents. The carboxylic acid and hydroxyl groups can participate in complexation, derivatization, and other interactions useful in chemical analysis.

Design of Specific Reagents for Metal Ion Complexation or Organic Analyte Detection

The structure of this compound can be integrated into larger molecules designed for the selective detection of metal ions or other organic analytes. A key strategy involves coupling this benzoic acid derivative with a known chelating agent.

This principle is demonstrated in the synthesis of the azo dye HQD, which incorporates 8-hydroxyquinoline, a compound well-known for its ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net Derivatives of 8-hydroxyquinoline are frequently used in the manufacturing of dyes and for the detection of metals. researchgate.net By functionalizing the dimethoxybenzoic acid core, it is possible to create new chromogenic or fluorogenic reagents where a change in the optical signal (color or fluorescence) upon binding to a target analyte allows for its quantification. The design of such reagents is a cornerstone of developing new methods for trace analysis in environmental and biological samples.

Table 2: Functional Design of Analytical Reagents

| Reagent Component | Function | Potential Application | Reference |

| Dimethoxybenzoic Acid Derivative | Core scaffold, influences solubility and electronic properties | Building block for analytical reagents | nih.gov, researchgate.net |

| 8-Hydroxyquinoline Moiety | Metal-chelating agent, chromophore | Colorimetric or fluorometric detection of metal ions | researchgate.net |

Applications in Chromatographic Stationary Phases or Derivatization Agents

In the field of analytical separation science, particularly chromatography, there is a constant need for novel materials to serve as stationary phases or as derivatizing agents. While dimethoxybenzoic acid itself is used as a high-purity reference material for the calibration and validation of analytical methods hpc-standards.com, its structure holds potential for more advanced applications.

The reactive sites on this compound—specifically the carboxylic acid and hydroxyl groups—could be exploited to covalently bond the molecule to a solid support, such as silica (B1680970) gel. This would create a custom stationary phase for liquid chromatography. Depending on the nature of the final bonded molecule, such a stationary phase could offer unique selectivity for separating complex mixtures based on interactions like hydrogen bonding, dipole-dipole forces, and π-π stacking.

Furthermore, the compound could be converted into a derivatization agent. In gas or liquid chromatography, derivatization is often used to improve the volatility, thermal stability, or detectability of analytes. For example, this compound could be modified to react specifically with a certain class of analytes, introducing a chromophore or fluorophore that allows for highly sensitive detection using UV-Vis or fluorescence detectors.

Environmental Studies and Occurrence

Natural Occurrence and Distribution

The presence of 3-Hydroxy-2,5-dimethoxybenzoic acid in various natural settings is a key aspect of its environmental footprint. This subsection details its identification in the metabolomes of plants and its occurrence as a breakdown product in environmental samples.

Currently, there is no available scientific literature that identifies this compound within the metabolome of any plant species. Extensive searches of metabolomic databases and phytochemical literature did not yield any instances of this specific compound being isolated or identified as a natural plant constituent.

Scientific studies have not reported the detection of this compound as a degradation product in environmental samples. Analysis of soil, water, or air samples in published environmental chemistry literature does not currently include this compound as a known byproduct of the breakdown of other natural or synthetic substances.

Chemical Degradation Pathways in Environmental Systems

Understanding the chemical stability and degradation of this compound is crucial for assessing its environmental persistence. This subsection reviews research on its degradation through light-induced processes and other chemical reactions that may occur in the environment.

There are no specific photodegradation studies available in the scientific literature for this compound. Consequently, its rate of degradation, potential breakdown products, and the mechanisms of its decomposition under the influence of sunlight are unknown.

No research has been published detailing the chemical oxidation or reduction of this compound under environmentally relevant conditions. The reactivity of this compound with common environmental oxidants (e.g., hydroxyl radicals, ozone) or its potential for reduction in anoxic environments has not been investigated.

Historical Context and Evolution of Research on Substituted Benzoic Acids

Early Discoveries and Isolation of Related Phenolic Acids

The history of benzoic acid itself dates back to the 16th century, when it was first described through the dry distillation of gum benzoin. chemeurope.comnewworldencyclopedia.orgwikipedia.orgredox.com For a considerable time, this natural resin was the exclusive source of benzoic acid. newworldencyclopedia.orgwikipedia.org The 19th century marked a significant turning point with the determination of benzoic acid's structure by Justus von Liebig and Friedrich Wöhler in 1832. chemeurope.com This foundational work paved the way for understanding a vast array of related compounds.

Phenolic acids, a broad class of compounds characterized by a phenolic ring and a carboxylic acid function, are widely distributed in the plant kingdom. springernature.commdpi.com Early research focused on their extraction and isolation from various natural sources. springernature.comwisdomlib.orggoogle.com For instance, gallic acid (3,4,5-trihydroxybenzoic acid) is found in high concentrations in tea, chestnuts, and various berries. mdpi.com The isolation of these compounds was often a complex process, with techniques needing optimization based on the specific plant material and the target phenolic acid. springernature.com These early efforts in natural product chemistry laid the groundwork for the later synthesis and study of more complex substituted benzoic acids.

Milestones in the Synthesis and Characterization of Dimethoxybenzoic Acid Derivatives

As the field of organic synthesis advanced, chemists moved beyond reliance on natural sources and began to develop methods for constructing substituted benzoic acids in the laboratory. The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), although this method produced chlorinated derivatives. chemeurope.comwikipedia.org Today, the commercial production of benzoic acid is achieved through the partial oxidation of toluene. newworldencyclopedia.org

The synthesis of dimethoxybenzoic acid derivatives represents a further step in the controlled manipulation of the benzoic acid scaffold. Various synthetic routes have been developed for different isomers. For example, 3,5-dimethoxybenzoic acid can be synthesized from 3,5-dihydroxybenzoic acid by reaction with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. chemicalbook.com Another approach involves the carboxylation of 1,3-dimethoxybenzene. google.com The synthesis of 2,6-dimethoxybenzoic acid has also been explored through different routes, including those starting from resorcinol (B1680541) or dihalobenzoic acids. google.comgoogle.com The development of these synthetic methods has been crucial for making a wide range of dimethoxybenzoic acid derivatives available for further study and application.

The characterization of these synthesized compounds relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For instance, the IR spectrum of 3-hydroxy-4,5-dimethoxybenzoic acid shows characteristic absorptions for the hydroxyl and carboxylic acid groups. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise arrangement of atoms within the molecule. Mass spectrometry allows for the determination of the molecular weight and fragmentation patterns, further confirming the structure. nist.govnist.govnih.gov

Paradigms in the Understanding of Structure-Reactivity Relationships

A central theme in the study of substituted benzoic acids is the profound influence of substituents on their chemical properties, particularly their acidity. The position and nature of the substituent on the benzene (B151609) ring can significantly alter the pKa of the carboxylic acid group.